molecular formula C8H18N2O2S B14144686 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine CAS No. 344419-33-6

1-(Ethylsulfonyl)-N-methyl-3-piperidinamine

Cat. No.: B14144686
CAS No.: 344419-33-6
M. Wt: 206.31 g/mol
InChI Key: HJUYDWXOZMIGHA-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-N-methyl-3-piperidinamine is an organic compound that features a piperidine ring substituted with an ethylsulfonyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, a six-membered ring containing one nitrogen atom.

    Sulfonylation: The piperidine is reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.

    Methylation: The resulting intermediate is then treated with methylamine to introduce the N-methyl group.

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Ethylsulfonyl)-N-methyl-3-piperidinamine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-N-methyl-3-piperidinamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-(Ethylsulfonyl)-N-ethyl-3-piperidinamine: Similar structure but with an N-ethyl group instead of an N-methyl group.

Uniqueness: 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

344419-33-6

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-ethylsulfonyl-N-methylpiperidin-3-amine

InChI

InChI=1S/C8H18N2O2S/c1-3-13(11,12)10-6-4-5-8(7-10)9-2/h8-9H,3-7H2,1-2H3

InChI Key

HJUYDWXOZMIGHA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)NC

Origin of Product

United States

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